molecular formula C9H14ClNO B1403690 (2R)-3-amino-2-phenylpropan-1-ol hydrochloride CAS No. 1442114-79-5

(2R)-3-amino-2-phenylpropan-1-ol hydrochloride

Cat. No.: B1403690
CAS No.: 1442114-79-5
M. Wt: 187.66 g/mol
InChI Key: JDVXPWXBBDMHNE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-phenylpropan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure consists of an amino group, a phenyl ring, and a hydroxyl group, making it a versatile building block in organic synthesis.

Scientific Research Applications

®-3-Amino-2-phenylpropan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Many amines and their hydrochlorides are safe to handle with standard laboratory precautions, but some can be toxic or corrosive .

Future Directions

The future directions for research on a specific compound like “®-3-Amino-2-phenylpropan-1-ol hydrochloride” would depend on its properties and potential applications. For example, if it were found to have medicinal properties, future research might focus on drug development and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of ®-3-nitro-2-phenylpropan-1-ol using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of ®-2-phenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of ®-3-Amino-2-phenylpropan-1-ol hydrochloride often employs similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to adrenergic receptors, influencing neurotransmitter release and uptake pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • ®-2-Amino-3-phenyl-1-propanol
  • ®-1-Amino-2-phenyl-1-propanol
  • ®-3-Amino-2-phenylbutan-1-ol

Comparison: ®-3-Amino-2-phenylpropan-1-ol hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

(2R)-3-amino-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXPWXBBDMHNE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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